molecular formula C7H6O3 B563861 Salicylic Acid-13C6 CAS No. 1189678-81-6

Salicylic Acid-13C6

Cat. No. B563861
CAS RN: 1189678-81-6
M. Wt: 144.076
InChI Key: YGSDEFSMJLZEOE-IDEBNGHGSA-N
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Description

Salicylic Acid-13C6 is a stable isotope labelled form of salicylic acid . It is used as a reference standard in analytical testing within the food and beverage sector . Salicylic acid is an over-the-counter skin care ingredient found in various formulations, including shampoos, cleaners, serums, and lotions . It has many skin benefits, including reducing acne and blackheads, treating warts, corns, dandruff, psoriasis, and reducing wrinkles .


Synthesis Analysis

Salicylic acid is synthesized by reacting it with an excess of acetic anhydride . A small amount of a strong acid is used as a catalyst to speed up the reaction . In this process, sulfuric acid is often used as the catalyst . The excess acetic anhydride is quenched (reacted) with the addition of water .


Molecular Structure Analysis

The molecular formula of Salicylic Acid-13C6 is 13C6 C H6 O3 . The structure of salicylic acid can be viewed using Java or Javascript .


Chemical Reactions Analysis

To prepare aspirin, salicylic acid is reacted with an excess of acetic anhydride . A small amount of a strong acid is used as a catalyst which speeds up the reaction . In this experiment, sulfuric acid will be used as the catalyst . The excess acetic anhydride will be quenched (reacted) with the addition of water .


Physical And Chemical Properties Analysis

Salicylic Acid-13C6 is a neat product with a molecular weight of 144.08 . It is a crystalline organic carboxylic acid with keratolytic, bacteriostatic, and fungicidal properties .

Scientific Research Applications

Plant Stress Response Research

Salicylic Acid plays a crucial role in plant defense mechanisms, particularly in response to abiotic stress such as salt and heat. Studies have shown that it can regulate gene expressions related to stress tolerance, such as the isochorismate synthase (ICS) gene in pistachio plants . The isotopically labeled Salicylic Acid-13C6 can be used to trace the biosynthesis pathway and study its regulation under stress conditions.

Food and Beverage Forensics

In food science, Salicylic Acid-13C6 is used as an analytical standard to ensure the integrity of food products. It helps in detecting adulteration and contamination by providing a reliable reference for comparison in mass spectrometry-based analyses .

Heat Stress Tolerance in Plants

The genetics of Salicylic Acid are being researched for their role in enhancing heat stress tolerance in plants. Foliar application of Salicylic Acid has been observed to regulate yield and nutritional responses in greenhouse cucumbers under high temperatures . The use of Salicylic Acid-13C6 allows for precise tracking of its distribution and effects within plant tissues during such studies.

Analytical Chemistry

As an analytical standard, Salicylic Acid-13C6 is crucial for accurate quantification and identification of compounds in complex mixtures using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). It ensures the precision of analytical methods across various research fields .

Disease Resistance in Crops

Research has indicated that Salicylic Acid can enhance disease resistance in crops. For instance, it has been shown to promote recovery from Magnaporthe grisea infection in rice by regulating signal transduction pathways . The isotopic labeling with 13C6 enables detailed proteomic analysis and understanding of its role as a signal molecule.

Mechanism of Action

Target of Action

Salicylic Acid-13C6, a variant of Salicylic Acid (SA), primarily targets key enzymes and proteins involved in plant immunity and stress responses . It interacts with transcription factors, altering gene expression, and is instrumental in controlling the expression of pathogenesis-related (PR) genes through nonexpressor of PR genes 1 (NPR1) proteins .

Mode of Action

Salicylic Acid-13C6 modulates the activity of cyclooxygenase-1 (COX-1) enzyme to decrease the formation of pro-inflammatory prostaglandins . It may competitively inhibit prostaglandin formation . Its antirheumatic (nonsteroidal anti-inflammatory) actions are a result of its analgesic and anti-inflammatory mechanisms .

Biochemical Pathways

Salicylic Acid-13C6 is synthesized from chorismate, derived from the shikimate pathway . Two SA biosynthetic pathways have been elucidated in plants, namely, the isochorismate synthase (ICS) and the phenylalanine ammonia-lyase (PAL) pathways .

Pharmacokinetics

After oral administration, Salicylic Acid-13C6 is rapidly absorbed and hydrolyzed to salicylic acid by nonspecific esterases in the liver and, to a lesser extent, the stomach . Both aspirin and salicylic acid are bound to serum albumin and distributed in the synovial cavity, central nervous system, and saliva . The serum half-life of salicylic acid is dose-dependent .

Result of Action

Salicylic Acid-13C6 plays a critical role in plant immunity against biotrophic and hemibiotrophic pathogens . It also impacts wider cellular functions through crosstalk with other plant hormones . It executes its many functions through intricate regulation at multiple steps .

Action Environment

Environmental factors such as climate change, which imposes several abiotic stresses on crop production systems, can influence the action of Salicylic Acid-13C6 . These abiotic stresses include extreme temperatures, drought, and salinity, which expose agricultural fields to more vulnerable conditions and lead to substantial crop yield and quality losses .

Safety and Hazards

Inhalation of dust irritates the nose and throat . Vomiting may occur spontaneously if large amounts are swallowed . Contact with eyes causes irritation, marked pain, and corneal injury which should heal . Prolonged or repeated skin contact may cause marked irritation or even a mild burn .

Future Directions

Recent developments in salicylic acid biology research indicate that it plays an important role in regulating plant disease resistance and abiotic stress tolerance . Future research on the involvement of circadian rhythm-, autophagy-, and viral RNA silencing-related genes in SA-mediated plant defense is predicted .

properties

IUPAC Name

6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSDEFSMJLZEOE-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676140
Record name 2-Hydroxy(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.077 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189678-81-6
Record name 2-Hydroxy(~13~C_6_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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